2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
853902-83-7
VCID:
VC0344712
InChI:
InChI=1S/C17H18FNO3S/c1-2-22-17-11-15(7-8-16(17)18)23(20,21)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12H2,1H3
SMILES:
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F
Molecular Formula:
C17H18FNO3S
Molecular Weight:
335.4g/mol
2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 853902-83-7
Main Products
VCID: VC0344712
Molecular Formula: C17H18FNO3S
Molecular Weight: 335.4g/mol
CAS No. | 853902-83-7 |
---|---|
Product Name | 2-(3-Ethoxy-4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C17H18FNO3S |
Molecular Weight | 335.4g/mol |
IUPAC Name | 2-(3-ethoxy-4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C17H18FNO3S/c1-2-22-17-11-15(7-8-16(17)18)23(20,21)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12H2,1H3 |
Standard InChIKey | XHUJYRYKZXWXLN-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
Canonical SMILES | CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
PubChem Compound | 4914549 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume